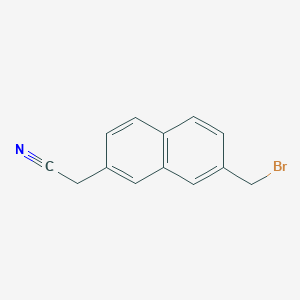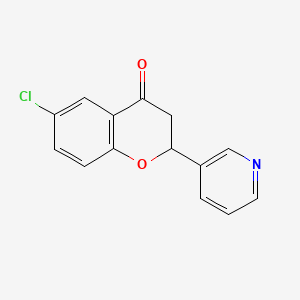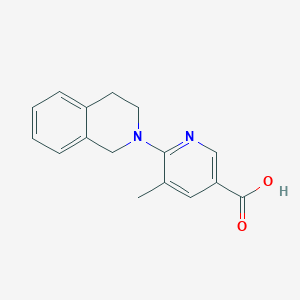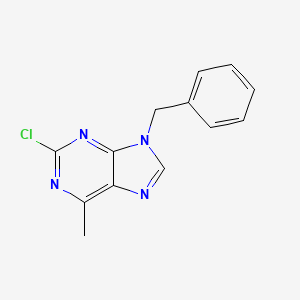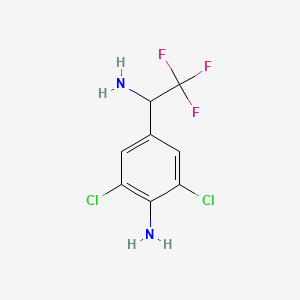
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline is a chemical compound characterized by the presence of amino, trifluoroethyl, and dichloroaniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline typically involves the reaction of 2,6-dichloroaniline with trifluoroacetaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to purify the final product. Industrial methods focus on efficiency, cost-effectiveness, and adherence to safety and environmental regulations.
化学反应分析
Types of Reactions
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride
- 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
- 4-(1-Amino-2,2,2-trifluoroethyl)-2-fluorobenzenecarbonitrile
Uniqueness
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline is unique due to the presence of both trifluoroethyl and dichloroaniline groups, which impart distinct chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
属性
分子式 |
C8H7Cl2F3N2 |
|---|---|
分子量 |
259.05 g/mol |
IUPAC 名称 |
4-(1-amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline |
InChI |
InChI=1S/C8H7Cl2F3N2/c9-4-1-3(2-5(10)6(4)14)7(15)8(11,12)13/h1-2,7H,14-15H2 |
InChI 键 |
WTHRPTQSFNDLNB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)
